molecular formula C4H4N2O4 B14690925 2,5-Dioxoimidazolidine-1-carboxylic acid CAS No. 26290-25-5

2,5-Dioxoimidazolidine-1-carboxylic acid

Cat. No.: B14690925
CAS No.: 26290-25-5
M. Wt: 144.09 g/mol
InChI Key: ZOUWCQDALSQRFN-UHFFFAOYSA-N
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Description

2,5-Dioxoimidazolidine-1-carboxylic acid is a heterocyclic compound with significant importance in various scientific fields. It is characterized by its imidazolidine ring structure, which contains two carbonyl groups at positions 2 and 5, and a carboxylic acid group at position 1. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxoimidazolidine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,5-Dioxoimidazolidine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic and infectious diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism by which 2,5-dioxoimidazolidine-1-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2,5-Dioxoimidazolidine-1-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .

Properties

CAS No.

26290-25-5

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

2,5-dioxoimidazolidine-1-carboxylic acid

InChI

InChI=1S/C4H4N2O4/c7-2-1-5-3(8)6(2)4(9)10/h1H2,(H,5,8)(H,9,10)

InChI Key

ZOUWCQDALSQRFN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)C(=O)O

Origin of Product

United States

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